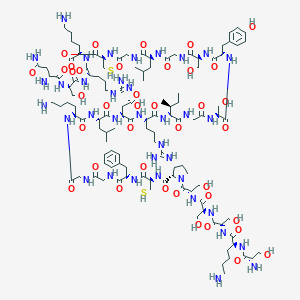

Atrial natriuretic factor (1-27)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atrial natriuretic factor (ANF) is a hormone that is secreted by the heart in response to increased blood volume and pressure. ANF is a polypeptide hormone that is composed of 28 amino acids, with the first 27 amino acids being the active component of the hormone. ANF is synthesized and secreted by the cardiac atria, and it acts to regulate fluid and electrolyte balance in the body.

Mécanisme D'action

Atrial natriuretic factor (1-27) (1-27) acts on a number of different target tissues in the body, including the kidneys, blood vessels, and adrenal glands. Atrial natriuretic factor (1-27) (1-27) exerts its effects by binding to specific receptors, known as natriuretic peptide receptors, which are located on the surface of target cells. The binding of Atrial natriuretic factor (1-27) (1-27) to its receptor activates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and the excretion of sodium and water by the kidneys.

Effets Biochimiques Et Physiologiques

Atrial natriuretic factor (1-27) (1-27) has a number of biochemical and physiological effects in the body. Atrial natriuretic factor (1-27) (1-27) acts to increase renal blood flow and glomerular filtration rate, leading to increased excretion of sodium and water. Atrial natriuretic factor (1-27) (1-27) also acts to decrease sympathetic nervous system activity and inhibit the renin-angiotensin-aldosterone system, leading to decreased blood pressure and improved cardiac function. Atrial natriuretic factor (1-27) (1-27) has also been shown to have anti-inflammatory and anti-fibrotic effects in the body.

Avantages Et Limitations Des Expériences En Laboratoire

Atrial natriuretic factor (1-27) (1-27) has a number of advantages and limitations for lab experiments. Atrial natriuretic factor (1-27) (1-27) is a well-characterized hormone, with a clear mechanism of action and a number of well-established assays for measuring its levels in the body. Atrial natriuretic factor (1-27) (1-27) is also relatively stable and can be stored for long periods of time without degradation. However, Atrial natriuretic factor (1-27) (1-27) can be difficult to measure accurately in some contexts, such as in patients with renal dysfunction or in patients receiving certain medications.

Orientations Futures

There are a number of future directions for research on Atrial natriuretic factor (1-27) (1-27). One area of research is the development of new therapeutic agents that target the Atrial natriuretic factor (1-27) (1-27) signaling pathway. Another area of research is the investigation of the role of Atrial natriuretic factor (1-27) (1-27) in the pathogenesis of cardiovascular and renal disease. Finally, there is a need for further studies to elucidate the biochemical and physiological effects of Atrial natriuretic factor (1-27) (1-27) in the body, particularly in the context of disease.

Méthodes De Synthèse

Atrial natriuretic factor (1-27) (1-27) is synthesized by the cardiac atria in response to increased blood volume and pressure. The synthesis of Atrial natriuretic factor (1-27) (1-27) is regulated by a number of factors, including atrial stretch, sympathetic nervous system activity, and hormonal factors such as angiotensin II and aldosterone. Atrial natriuretic factor (1-27) (1-27) is synthesized as a precursor molecule, proAtrial natriuretic factor (1-27), which is then cleaved to produce the active form of the hormone.

Applications De Recherche Scientifique

Atrial natriuretic factor (1-27) (1-27) has been the subject of extensive scientific research due to its important role in regulating fluid and electrolyte balance in the body. Atrial natriuretic factor (1-27) (1-27) has been studied in a variety of contexts, including cardiovascular disease, renal disease, and endocrine disorders. Atrial natriuretic factor (1-27) (1-27) has also been investigated for its potential therapeutic applications, including as a treatment for hypertension, heart failure, and renal dysfunction.

Propriétés

Numéro CAS |

138506-90-8 |

|---|---|

Nom du produit |

Atrial natriuretic factor (1-27) |

Formule moléculaire |

C116H191N37O39S2 |

Poids moléculaire |

2792.1 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1 |

Clé InChI |

SXTKEUDEQFUKCW-KCYBZCTESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Autres numéros CAS |

138506-90-8 |

Synonymes |

ANP (1-27) ANP-(1-27) atrial natriuretic factor (1-27) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)